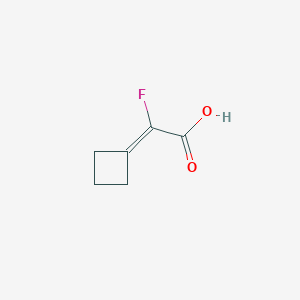

2-Cyclobutylidene-2-fluoroacetic acid

Description

2-Cyclobutylidene-2-fluoroacetic acid is a fluorinated carboxylic acid featuring a cyclobutylidene ring fused to a fluoro-substituted acetic acid backbone. The cyclobutylidene moiety introduces ring strain, while the fluorine atom enhances the acidity of the carboxylic acid group compared to non-fluorinated analogs .

Properties

IUPAC Name |

2-cyclobutylidene-2-fluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FO2/c7-5(6(8)9)4-2-1-3-4/h1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHIKMGQQJWKHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=O)O)F)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536129-91-5 | |

| Record name | 2-cyclobutylidene-2-fluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Cyclobutylidene-2-fluoroacetic acid involves several steps, typically starting with the preparation of cyclobutylidene intermediates. The reaction conditions often include the use of fluorinating agents to introduce the fluorine atom at the desired position. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Cyclobutylidene-2-fluoroacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where the fluorine atom or other substituents are replaced by different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyclobutylidene-2-fluoroacetic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials

Mechanism of Action

The exact mechanism of action of 2-Cyclobutylidene-2-fluoroacetic acid is not fully understood. given its structural similarity to fluoroacetic acid, it is plausible that it may interfere with cellular metabolism, particularly the tricarboxylic acid (TCA) cycle. This interference could lead to the inhibition of key metabolic enzymes, thereby affecting cellular energy production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Fluoro-2-phenylcyclopropanecarboxylic Acid

- Structure : A cyclopropane ring substituted with fluorine and a phenyl group, attached to a carboxylic acid.

- Key Differences :

- Ring Strain : Cyclopropane (three-membered ring) exhibits higher angular strain than cyclobutylidene (four-membered ring with a conjugated double bond), leading to distinct reactivity profiles.

- Electron Effects : The phenyl group in the cyclopropane derivative introduces resonance stabilization, whereas the cyclobutylidene group in the target compound may favor conjugation with the carboxylic acid.

- Acidity : The fluorine in both compounds increases acidity, but the cyclobutylidene ring’s electron-withdrawing nature may further lower the pKa of 2-cyclobutylidene-2-fluoroacetic acid compared to its cyclopropane analog .

2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)

- Structure : A geminal di-phenyl-substituted hydroxyacetic acid.

- Key Differences :

- Substituent Effects : The hydroxyl group in benzilic acid participates in hydrogen bonding, while the fluorine in this compound induces stronger inductive effects.

- Acidity : Benzilic acid’s pKa (~3.0) is higher than that of fluorinated analogs due to reduced electron withdrawal from the hydroxyl group compared to fluorine.

- Applications : Benzilic acid is a precursor in organic synthesis, whereas fluorinated analogs like this compound may exhibit enhanced bioactivity or metabolic stability .

2-Fluoro-2-(thiophenyl)acetic Acid Derivatives

- Structure : Fluorine and heterocyclic substituents (e.g., thiophene) on the acetic acid backbone.

- Key Differences :

- Aromaticity vs. Strain : Thiophene-based derivatives benefit from aromatic stabilization, unlike the strained cyclobutylidene system.

- Solubility : The polarizable sulfur atom in thiophenyl derivatives may improve solubility in organic solvents compared to the aliphatic cyclobutylidene analog.

Comparative Data Table

| Property | This compound | 2-Fluoro-2-phenylcyclopropanecarboxylic Acid | 2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid) |

|---|---|---|---|

| Molecular Formula | C₆H₇FO₂ | C₁₀H₉FO₂ | C₁₄H₁₂O₃ |

| Key Substituents | Cyclobutylidene, F | Cyclopropane, F, Ph | 2×Ph, OH |

| Acidity (pKa) | ~2.1–2.5 (estimated) | ~2.3–2.7 | ~3.0 |

| Ring Strain | Moderate (cyclobutylidene) | High (cyclopropane) | None |

| Applications | Medicinal chemistry, catalysis | Agrochemistry, drug intermediates | Organic synthesis, coordination chemistry |

Biological Activity

2-Cyclobutylidene-2-fluoroacetic acid (CAS No. 1536129-91-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique cyclobutylidene moiety, which contributes to its distinct chemical properties. The presence of a fluorine atom in the acetic acid structure enhances its reactivity and potential biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 134.11 g/mol |

| CAS Number | 1536129-91-5 |

1. Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibitory activity, particularly against key enzymes involved in metabolic pathways. For instance, it has been studied for its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are crucial in neurotransmission and have implications in neurodegenerative diseases like Alzheimer's disease.

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity in preliminary studies. Its structural characteristics suggest potential interactions with microbial cell membranes or essential enzymes, leading to bactericidal effects.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in an animal model of Alzheimer’s disease. The results indicated significant reductions in AChE activity, correlating with improved cognitive function as measured by behavioral tests. This suggests that the compound may enhance cholinergic signaling, providing a therapeutic avenue for cognitive disorders.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.